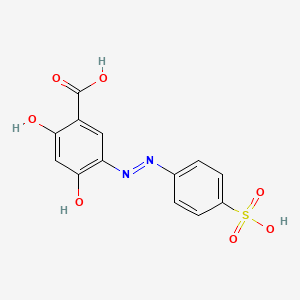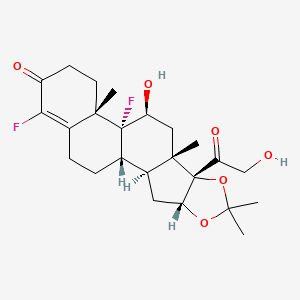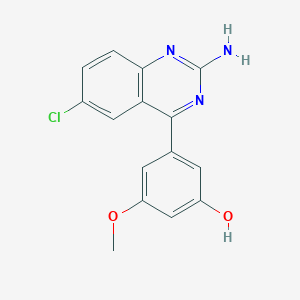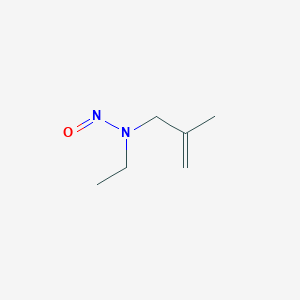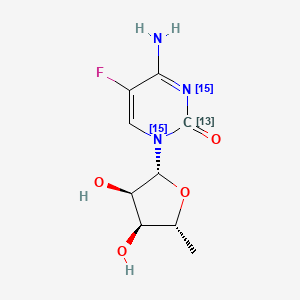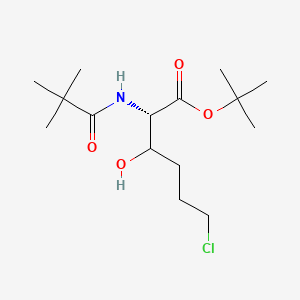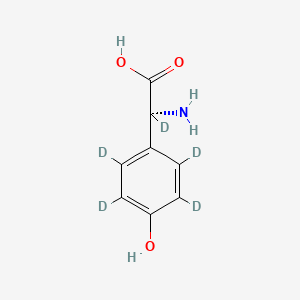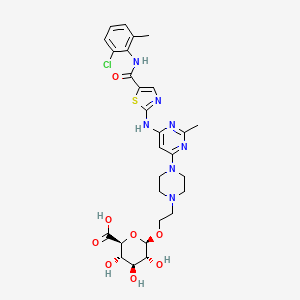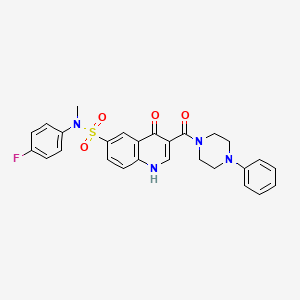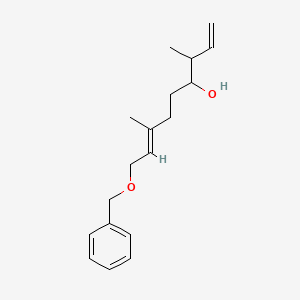
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol is an organic compound characterized by its unique structure, which includes a nonadiene backbone with dimethyl and phenylmethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol typically involves multi-step organic reactions. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diene to a saturated alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution or ammonia in ethanol for amine substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halides or amines.
科学的研究の応用
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-one: A ketone analog with similar structural features but different reactivity.
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-amine: An amine analog with potential bioactivity.
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-carboxylic acid: A carboxylic acid analog with different chemical properties.
Uniqueness
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential bioactivity makes it a candidate for pharmaceutical research.
特性
分子式 |
C18H26O2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol |
InChI |
InChI=1S/C18H26O2/c1-4-16(3)18(19)11-10-15(2)12-13-20-14-17-8-6-5-7-9-17/h4-9,12,16,18-19H,1,10-11,13-14H2,2-3H3/b15-12+ |
InChIキー |
RXYMIPGFLZRWCR-NTCAYCPXSA-N |
異性体SMILES |
CC(C=C)C(CC/C(=C/COCC1=CC=CC=C1)/C)O |
正規SMILES |
CC(C=C)C(CCC(=CCOCC1=CC=CC=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


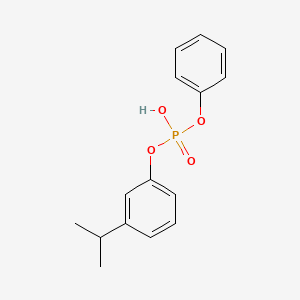
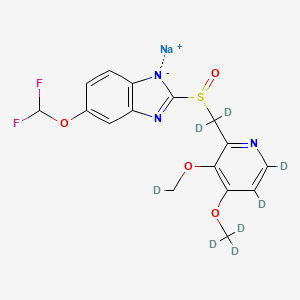
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
